[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol
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Overview
Description
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol is an organic compound that belongs to the class of triazines. It is characterized by a triazine ring substituted with a methoxy group at position 4, a methyl group at position 6, and an amino group at position 2, which is further bonded to a methanol moiety. This compound is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol typically involves the following steps:
Preparation of O-methyl-3-guanidinohydrazine hydrochloride: This intermediate is synthesized from dicyandiamide and methanol in the presence of hydrochloric acid.
Cyclization Reaction: The intermediate is then reacted with acetyl chloride to form the triazine ring, resulting in the formation of 2-amino-4-methoxy-6-methyl-1,3,5-triazine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Use of Copper Chloride or Zinc Chloride: These catalysts are used to facilitate the reaction between dicyandiamide and methanol.
Cyclization with Acetyl Chloride: The intermediate is cyclized using acetyl chloride under controlled temperature and pressure conditions to yield the final product.
Chemical Reactions Analysis
Types of Reactions
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The methoxy and amino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Various substituted triazines depending on the reagents used.
Scientific Research Applications
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of herbicides and other agrochemicals.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of [(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol involves:
Inhibition of Enzymes: The compound can inhibit specific enzymes by binding to their active sites.
Disruption of Cellular Processes: It interferes with cellular processes such as DNA replication and protein synthesis.
Molecular Targets: Targets include enzymes involved in metabolic pathways and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-methoxy-6-methyl-1,3,5-triazine: A closely related compound with similar structural features.
Chlorsulfuron: Another triazine derivative used as a herbicide.
Thifensulfuron-methyl: A triazine-based herbicide with similar applications.
Uniqueness
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in various synthetic pathways and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
IUPAC Name |
[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O2/c1-4-8-5(7-3-11)10-6(9-4)12-2/h11H,3H2,1-2H3,(H,7,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYFBMBGFNSSET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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